

Technical Support Center: Optimizing Myricetin 3-O-Glucoside Biological Activity

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Compound Focus: Myricetin 3-O-Glucoside

CAS No.: 19833-12-6

Cat. No.: S627631

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Compound Identification and Basic Properties

Myricetin 3-O-glucoside (also known as **Myricetin 3-β-D-glucopyranoside**; CAS Number: 19833-12-6) is a **naturally occurring flavonol glycoside** consisting of the flavonol myricetin linked to a glucose molecule at the 3-position. This compound is found in various plant sources including *Tibouchina paratropica*, Hakmeitau beans, *Acacia mearnsii* leaves, *Ribes nigrum* (black currant), and *Drosera rotundifolia* (round-leaf sundew). [1] [2] [3]

Key Chemical Characteristics:

- **Molecular Formula:** C₂₁H₂₀O₁₃
- **Molecular Weight:** 480.38 g/mol
- **Purity Specifications:** Available as analytical standard with ≥95% to ≥99.87% purity [1] [2] [3]
- **Storage Conditions:** Store at <+8°C in dry, dark conditions; stable at ambient temperature for short periods [3]

Biological Activities & Quantitative Assessment

Myricetin 3-O-glucoside exhibits multiple biological activities with potential therapeutic applications. The table below summarizes key quantitative data for easy comparison:

Table 1: Quantitative Biological Activity Profile of *Myricetin 3-O-glucoside*

Biological Activity	Experimental Model	Key Metrics/Results	Significance
Anti-inflammatory	LPS-induced RAW264.7 macrophages	IC ₅₀ = 21.2 µM (inhibition of NO production) [1]	Potent inhibitor of inflammatory mediators
Antioxidant	DPPH/ABTS radical scavenging	Strong activity comparable to standards [2]	Contributes to cellular protection
Antimicrobial	Anti-Leishmanial assays	Significant activity reported [1]	Potential parasitic infection control
Hypoglycemic	α-Glucosidase inhibition	Significant inhibition demonstrated [2]	Type II diabetes management potential

Detailed Experimental Protocols

Extraction and Purification Methodology

Protocol 1: Large-Scale Extraction from Plant Material [2]

- **Starting Material:** 1 kg powdered *Acacia mearnsii* leaves (40-80 mesh, 9.17% moisture)
- **Extraction:** Ultrasonic-assisted extraction with 40 L of 80% (v/v) aqueous methanol
- **Parameters:** Frequency 40 kHz, power 150 W, temperature 60°C, duration 75 minutes (repeated twice)
- **Concentration:** Rotary evaporation at 50°C followed by lyophilization
- **Expected Yield:** Crude extract yield typically 7.3 mg per g of crude extract [2]

Protocol 2: Sequential Solvent Partitioning

- **Dissolution:** 20 g crude extract in 500 mL deionized water
- **Partition Sequence:**
 - Petroleum ether (3 × 500 mL) → L1 fraction
 - Dichloromethane (3 × 500 mL) → L2 fraction

- Ethyl acetate (3 × 500 mL) → L3 fraction (target fraction)
- Aqueous layer → L4 fraction
- **Concentration:** Rotary evaporation under reduced pressure followed by lyophilization

Protocol 3: Chromatographic Purification

- **Step 1: Macroporous Resin Chromatography (AB-8)**
 - Column: 4 cm × 20 cm
 - Sample: 8.0 g ethyl acetate fraction
 - Elution: Gradient ethanol/water (0-100% ethanol) at 15 mL/min
 - Monitoring: UV-Vis at 255 nm and 357 nm
 - Target: Fr3 and Fr4 fractions (20-30% ethanol elution)
- **Step 2: Sephadex LH-20 Chromatography**
 - Column: 4 cm × 20 cm
 - Sample: 5.0 g combined Fr3/Fr4
 - Elution: Stepwise methanol/water (0-100% methanol) followed by 60% acetone
 - Flow Rate: 8 mL/min
- **Step 3: Preparative Reverse-Phase HPLC**
 - Column: Spherical C18 (40-60 μm, 120 Å, 172.7 mm × 21.3 mm)
 - Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
 - Gradient: 5-50% B over 35 minutes
 - Flow Rate: 0.3 mL/min
 - Detection: 255 nm and 357 nm
 - **Result:** ≥95% pure **Myricetin 3-O-glucoside** [2]

Activity Assessment Protocols

Anti-inflammatory Activity Assessment [1]

- **Cell Line:** Mouse RAW264.7 macrophages
- **Induction:** LPS stimulation
- **Incubation:** 18 hours
- **Detection:** Griess reaction for nitric oxide production
- **Analysis:** IC₅₀ calculation from dose-response curve

Antioxidant Capacity Evaluation [2]

- **Assays:** DPPH and ABTS radical scavenging
- **Reference Standards:** Vitamin C, rutin
- **Conditions:** Standard spectrophotometric methods
- **Quantification:** Radical scavenging percentage and IC₅₀ values

Hypoglycemic Activity Assessment [2]

- **Target Enzymes:** α -Glucosidase and α -amylase
- **Assay System:** Enzyme inhibition assays
- **Reference Control:** Acarbose as standard inhibitor
- **Analysis:** Inhibition percentage and IC₅₀ determination

Troubleshooting Guides & FAQs

Common Experimental Challenges & Solutions

Table 2: Troubleshooting Guide for *Myricetin 3-O-glucoside* Experiments

Problem	Potential Causes	Solutions	Prevention
Low extraction yield	Incomplete cell disruption, suboptimal solvent	Increase extraction time; optimize solvent ratio (70-80% methanol); multiple extractions	Standardize particle size (40-80 mesh); validate moisture content
Poor compound purity	Inadequate separation; column overloading	Optimize gradient elution; reduce sample load; add purification steps	TLC monitoring; analytical HPLC screening of fractions
Inconsistent bioactivity	Compound degradation; solvent effects	Use fresh preparations; control light exposure; standardize solvent evaporation	Store at -20°C in dark; minimize freeze-thaw cycles
Solubility issues	Glycoside crystallization	Use DMSO for stock solutions; dilute with aqueous buffers	Prepare fresh solutions; use solubilizing agents ($\leq 1\%$ DMSO)

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of Myricetin 3-O-glucoside for extraction?

- **A:** The compound can be efficiently extracted from *Acacia mearnsii* leaves (7.3 mg/g crude extract yield), *Ribes nigrum* (black currant), *Drosera rotundifolia*, Hakmeitau beans, and *Tibouchina paratropica*. [1] [2] [3]

Q2: What is the recommended storage condition to maintain compound stability?

- **A:** Store at $<+8^{\circ}\text{C}$ in dry, dark conditions; for long-term storage, -20°C is recommended with protection from light. Lyophilized form is most stable. [3]

Q3: Which analytical methods are most suitable for purity confirmation?

- **A:** HPLC with UV detection at 255/357 nm provides optimal results. Combine with MS and NMR for structural confirmation. Purity standards should be $\geq 95\%$. [2] [3]

Q4: What solvent systems work best for biological assays?

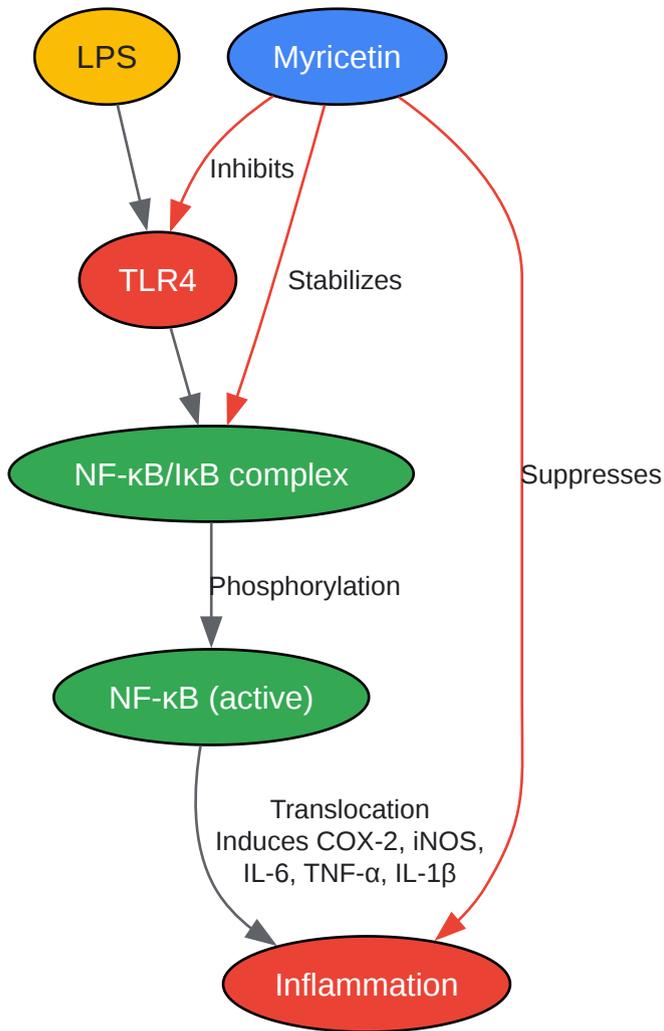
- **A:** For cell-based assays, use DMSO stock solutions ($\leq 0.1\%$ final concentration). For antioxidant assays, methanol or ethanol are suitable. [1] [2]

Q5: How does the bioactivity of Myricetin 3-O-glucoside compare to the aglycone (myricetin)?

- **A:** The glycosylation generally enhances water solubility and may improve bioavailability, though membrane permeability could be affected. Specific activity profiles vary by assay system. [4]

Signaling Pathways & Experimental Workflows

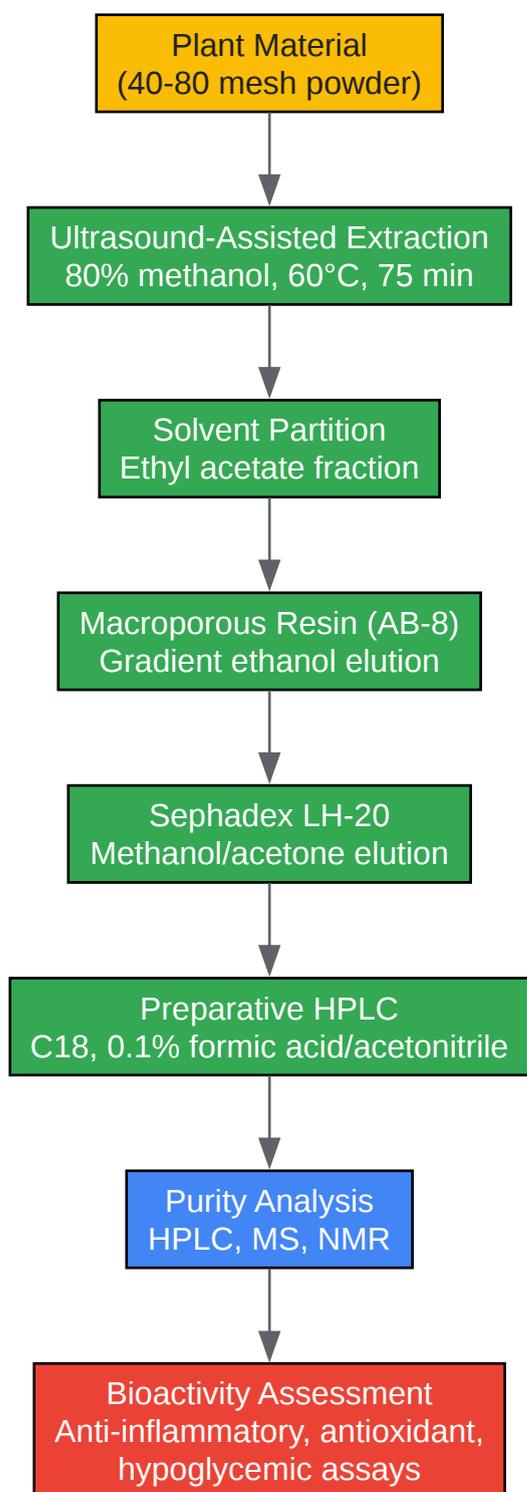
Anti-inflammatory Signaling Pathway



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Myricetin 3-O-glucoside *Anti-inflammatory Mechanism*

Complete Experimental Workflow



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Myricetin 3-O-glucoside *Experimental Workflow*

Technical Support & Additional Resources

For additional technical assistance regarding **Myricetin 3-O-glucoside**:

- **Analytical Standards:** Source from certified suppliers (MedChemExpress, ExtraSynthese) with documented purity $\geq 99\%$ and HPLC chromatograms [1] [3]
- **Activity Confirmation:** Validate biological activities using appropriate positive controls (vitamin C for antioxidant, acarbose for α -glucosidase inhibition) [2]
- **Method Optimization:** Adjust extraction and purification parameters based on specific plant source and intended application

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References

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